N-(4-Pyridylmethyl)-2-pyridylamine
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Overview
Description
N-(4-Pyridylmethyl)-2-pyridylamine is an organic compound that features a pyridine ring substituted with a pyridylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Pyridylmethyl)-2-pyridylamine typically involves the reaction of 4-pyridylmethyl chloride with 2-aminopyridine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
4-Pyridylmethyl chloride+2-Aminopyridine→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-Pyridylmethyl)-2-pyridylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridylmethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridylamines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-Pyridylmethyl)-2-pyridylamine is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which can be studied for their catalytic properties and electronic structures.
Biology
In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.
Medicine
This compound derivatives have potential therapeutic applications. They can be explored for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of N-(4-Pyridylmethyl)-2-pyridylamine involves its interaction with specific molecular targets. For instance, as a ligand, it can coordinate with metal ions, influencing their electronic properties and reactivity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Pyridylmethyl)-2-pyridylamine
- N-(3-Pyridylmethyl)-2-pyridylamine
- N-(4-Pyridylmethyl)-3-pyridylamine
Uniqueness
N-(4-Pyridylmethyl)-2-pyridylamine is unique due to the specific positioning of the pyridylmethyl group, which can influence its reactivity and binding properties. Compared to its analogs, it may exhibit different coordination behavior with metals and distinct biological activities.
Properties
Molecular Formula |
C11H11N3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
N-(pyridin-4-ylmethyl)pyridin-2-amine |
InChI |
InChI=1S/C11H11N3/c1-2-6-13-11(3-1)14-9-10-4-7-12-8-5-10/h1-8H,9H2,(H,13,14) |
InChI Key |
NOBVRTZYLOFNJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NCC2=CC=NC=C2 |
Origin of Product |
United States |
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